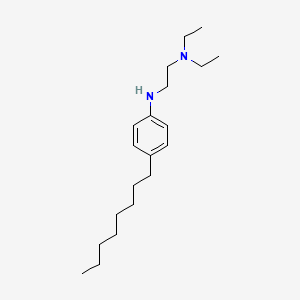
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an alanine backbone, a nitrosourea moiety, and a phenyl group, which collectively contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- typically involves multiple steps. One common method includes the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another approach involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential anticancer properties due to the presence of the nitrosourea moiety, which is known for its alkylating activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylating activity is primarily attributed to the nitrosourea moiety, which can form covalent bonds with nucleophilic sites on DNA . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Similar Compounds:
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar applications in cancer treatment.
Uniqueness: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is unique due to its specific combination of an alanine backbone, a nitrosourea moiety, and a phenyl group
By understanding the synthesis, reactions, applications, and mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
| 74729-50-3 | |
Fórmula molecular |
C12H14ClN3O4 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18)/t10-/m0/s1 |
Clave InChI |
AMQOVKFPGUGUDM-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







